molecular formula C12H19Cl2N3O B6215956 N-(3-methylpyridin-2-yl)piperidine-4-carboxamide dihydrochloride CAS No. 2742659-67-0

N-(3-methylpyridin-2-yl)piperidine-4-carboxamide dihydrochloride

Cat. No. B6215956
CAS RN: 2742659-67-0
M. Wt: 292.2
InChI Key:
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Description

N-(3-methylpyridin-2-yl)piperidine-4-carboxamide dihydrochloride, commonly referred to as MPPC, is a novel piperidine-based compound that has become increasingly popular in the scientific community due to its unique properties. It is a versatile compound that can be used in a variety of applications, from drug development to organic synthesis. MPPC is a white crystalline solid with a melting point of about 145°C and a low solubility in water. It is synthesized by the reaction of piperidine and 3-methylpyridine in the presence of an acid catalyst.

Mechanism of Action

MPPC is believed to act as a reversible inhibitor of enzymes. It binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. It is also believed to form a covalent bond with the substrate, which prevents the substrate from reacting with the enzyme.
Biochemical and Physiological Effects
MPPC has been shown to have anti-inflammatory and anti-cancer effects in cell culture studies. It has also been shown to inhibit the growth of some bacteria and fungi. In addition, MPPC has been shown to reduce the toxicity of some drugs and to increase the efficacy of some drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using MPPC in lab experiments is that it is a highly versatile compound that can be used in a variety of applications. Additionally, it is relatively easy to synthesize and is relatively stable. However, there are some limitations to using MPPC in lab experiments. For example, it is not very soluble in water and can be difficult to isolate from the reaction mixture.

Future Directions

The potential applications of MPPC are still being explored. Future research could focus on developing new synthetic methods for the preparation of MPPC and investigating its potential applications in drug development and enzyme-catalyzed reactions. Additionally, further research could be conducted on the biochemical and physiological effects of MPPC and its potential therapeutic uses. Finally, further research could be conducted on the structure-activity relationship of MPPC and its potential uses in the preparation of metal complexes.

Synthesis Methods

MPPC can be synthesized by the reaction of piperidine and 3-methylpyridine in the presence of an acid catalyst. The reaction is usually carried out in an inert atmosphere and at a temperature of between 80-100°C. The reaction is usually completed within 1-2 hours. The product is then isolated by precipitation in an aqueous solution.

Scientific Research Applications

MPPC has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst for the preparation of polymers, and as a ligand for the preparation of metal complexes. It has also been used in the synthesis of pharmaceuticals and in the development of novel drugs. Additionally, MPPC has been used in the study of enzyme-catalyzed reactions and in the study of the structure and function of proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methylpyridin-2-yl)piperidine-4-carboxamide dihydrochloride involves the reaction of 3-methylpyridin-2-amine with 4-piperidone to form N-(3-methylpyridin-2-yl)piperidin-4-one, which is then reacted with ethyl chloroformate to form N-(3-methylpyridin-2-yl)piperidine-4-carboxylic acid ethyl ester. The final step involves the reaction of N-(3-methylpyridin-2-yl)piperidine-4-carboxylic acid ethyl ester with hydrochloric acid to form N-(3-methylpyridin-2-yl)piperidine-4-carboxamide dihydrochloride.", "Starting Materials": [ "3-methylpyridin-2-amine", "4-piperidone", "ethyl chloroformate", "hydrochloric acid" ], "Reaction": [ "3-methylpyridin-2-amine is reacted with 4-piperidone in the presence of a suitable solvent and a catalyst to form N-(3-methylpyridin-2-yl)piperidin-4-one.", "N-(3-methylpyridin-2-yl)piperidin-4-one is then reacted with ethyl chloroformate in the presence of a base to form N-(3-methylpyridin-2-yl)piperidine-4-carboxylic acid ethyl ester.", "Finally, N-(3-methylpyridin-2-yl)piperidine-4-carboxylic acid ethyl ester is reacted with hydrochloric acid to form N-(3-methylpyridin-2-yl)piperidine-4-carboxamide dihydrochloride." ] }

CAS RN

2742659-67-0

Molecular Formula

C12H19Cl2N3O

Molecular Weight

292.2

Purity

95

Origin of Product

United States

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